molecular formula C19H32O2 B14456146 2H-Pyran, tetrahydro-2-(12-tetradecen-9-ynyloxy)- CAS No. 71317-77-6

2H-Pyran, tetrahydro-2-(12-tetradecen-9-ynyloxy)-

Cat. No.: B14456146
CAS No.: 71317-77-6
M. Wt: 292.5 g/mol
InChI Key: BKLBFHDEWXBINW-UHFFFAOYSA-N
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Description

2H-Pyran, tetrahydro-2-(12-tetradecen-9-ynyloxy)- is a heterocyclic organic compound featuring a six-membered ring with five carbon atoms and one oxygen atom. This compound is notable for its structural motif, which is present in many natural products and synthetic intermediates. The presence of the tetrahydro-2H-pyran ring imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran, tetrahydro-2-(12-tetradecen-9-ynyloxy)- typically involves the reaction of 3,4-dihydropyran with an appropriate alkyne under acidic conditions. The reaction proceeds through the formation of a tetrahydropyranyl ether intermediate, which is then subjected to further functionalization to introduce the tetradecen-9-ynyloxy group. Common reagents used in this synthesis include p-toluenesulfonic acid and dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography ensures the efficient production of high-quality 2H-Pyran, tetrahydro-2-(12-tetradecen-9-ynyloxy)-.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, tetrahydro-2-(12-tetradecen-9-ynyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using catalysts such as palladium on carbon.

    Substitution: Reagents like sodium hydride and alkyl halides are frequently used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

2H-Pyran, tetrahydro-2-(12-tetradecen-9-ynyloxy)- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Pyran, tetrahydro-2-(12-tetradecen-9-ynyloxy)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran, tetrahydro-2-(12-tetradecen-9-ynyloxy)- is unique due to its long alkyne chain, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

71317-77-6

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

2-tetradec-12-en-9-ynoxyoxane

InChI

InChI=1S/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h2-3,19H,4,7-18H2,1H3

InChI Key

BKLBFHDEWXBINW-UHFFFAOYSA-N

Isomeric SMILES

C/C=C/CC#CCCCCCCCCOC1CCCCO1

Canonical SMILES

CC=CCC#CCCCCCCCCOC1CCCCO1

Origin of Product

United States

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